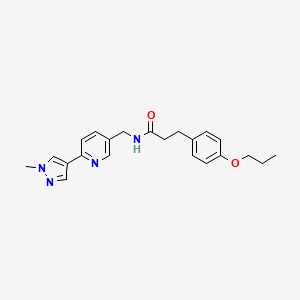

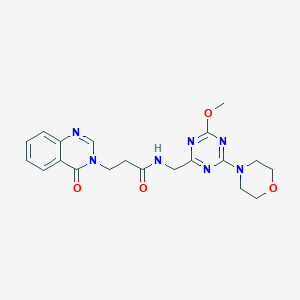

![molecular formula C22H22N2O5S2 B2419598 N-(2-methoxybenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide CAS No. 896336-60-0](/img/structure/B2419598.png)

N-(2-methoxybenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxybenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide, also known as MPT0B392, is a novel anticancer agent that has shown promising results in preclinical studies. It belongs to the family of N-substituted benzylamines, which have been extensively studied for their antitumor properties.

Scientific Research Applications

Organic Synthesis and Protective Groups

One area of interest involves the synthesis and application of benzylation and protective groups in organic chemistry. For example, Carlsen discussed the benzylation of alcohols and phenols with N-(4-methoxybenzyl)-o-benzenedisulfonimide, highlighting methods to modify molecules for further chemical synthesis or protection of functional groups during reactions (Carlsen, 1998).

Corrosion Inhibition

Another study explored Schiff bases of ethylenediamine as corrosion inhibitors, indicating that similar chemical structures can serve protective roles in industrial applications, such as protecting metals from corrosive environments (Agrawal et al., 2004).

Oxidation Studies and Oxygen Transfer Reactions

Research on the oxidation of methoxy substituted benzyl phenyl sulfides provides insights into the mechanisms of single electron transfer and direct oxygen atom transfer, which are fundamental in understanding chemical reactivity and designing oxidation processes for various substrates (Lai et al., 2002).

Polymer and Materials Science

The fabrication of triple-sensitive polymer nano-aggregates through an aqueous iminoboronate multicomponent reaction demonstrates the versatility of methoxybenzyl and similar functionalities in creating responsive materials for potential applications in drug delivery and material science (Liu et al., 2017).

Cardiotropic Activity and Drug Synthesis

Research into the synthesis and cardiotropic activity of linear methoxyphenyltriazaalkanes points to the potential therapeutic applications of similar compounds. These studies explore the biological activities and potential drug development processes for compounds with methoxybenzyl groups (Mokrov et al., 2019).

Properties

IUPAC Name |

N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S2/c1-29-18-11-6-5-8-16(18)14-23-21(25)22(26)24-15-20(19-12-7-13-30-19)31(27,28)17-9-3-2-4-10-17/h2-13,20H,14-15H2,1H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOONKIROGBHYPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2419524.png)

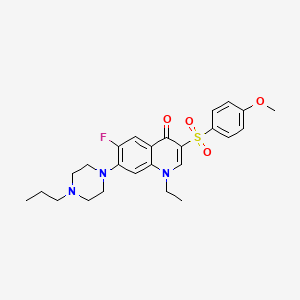

![(4-Bromophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone](/img/structure/B2419526.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2419527.png)

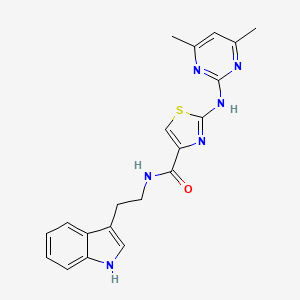

![2-benzamido-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2419529.png)

![Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2419532.png)

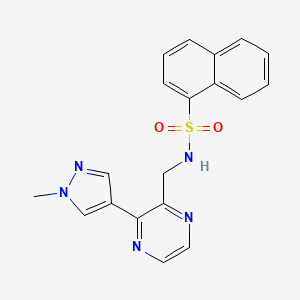

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2419535.png)

![2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazinane 1,1-dioxide hydrochloride](/img/structure/B2419537.png)

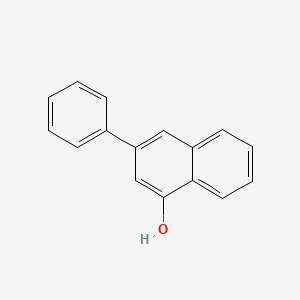

![2-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419538.png)